molecular formula C11H14N2 B1293192 N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine CAS No. 915922-67-7

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Cat. No.: B1293192
CAS No.: 915922-67-7
M. Wt: 174.24 g/mol
InChI Key: OEIGHBKPEYKJJL-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine is a substituted indole derivative characterized by a methyl group at the 5-position of the indole ring and a methylamine group at the 3-position. The compound’s molecular formula is inferred as C₁₁H₁₄N₂ (molecular weight ≈ 174.25), differing from N,N-dimethyl variants by the absence of a second methyl group on the amine ().

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIGHBKPEYKJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650282
Record name N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-67-7
Record name N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Bases: Sodium hydride, potassium carbonate

    Formylating Agents: Formic acid, formamide

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting the central nervous system. It is particularly noted for its potential in developing new antidepressants and anti-anxiety medications. Its structure allows for selective interaction with neurotransmitter systems, making it valuable in addressing mood disorders and other mental health issues .

Mechanism of Action
Research indicates that this compound influences various biochemical pathways related to cell signaling and neurotransmission. Its ability to modulate these pathways positions it as a candidate for further investigation into therapeutic applications for neuropsychiatric conditions .

Biochemical Research

Neurotransmitter System Studies
this compound is utilized to explore its effects on neurotransmitter systems, contributing to a deeper understanding of mood regulation mechanisms and potential therapeutic targets for mental health disorders .

Cancer Research
Recent studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against HeLa, MCF-7, and HT-29 cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM respectively. The compound induces apoptosis and inhibits tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is employed as a building block for creating more complex molecules. This application is particularly relevant in the production of agrochemicals and fine chemicals, where its structural properties facilitate the formation of diverse chemical entities .

Material Science

Development of New Materials
The compound has potential applications in material science, particularly in developing new polymers with enhanced properties. These materials could be beneficial across various industrial applications, including coatings and composites .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is used in methods designed to detect and quantify specific biomolecules. This capability aids diagnostics and research within clinical laboratories .

Study 1: Antiproliferative Activity

A study demonstrated that derivatives of this compound effectively inhibited tubulin polymerization at low micromolar concentrations. The findings suggest its potential as a novel chemotherapeutic agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The results indicated that these compounds might offer protective benefits against neuronal cell death, expanding their therapeutic applications beyond oncology .

CompoundCell LineIC50 (μM)Mechanism
This compoundHeLa0.52Tubulin inhibition
This compoundMCF-70.34Apoptosis induction
This compoundHT-290.86Cell cycle arrest

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

5-Substituted Indole Derivatives
  • N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (): Key Difference: A nitro (-NO₂) group replaces the 5-methyl group. Molecular Weight: 219.24 vs. 174.25 (target).
  • 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine ():

    • Key Difference : Fluorine replaces the 5-methyl group.
    • Impact : Fluorine’s electronegativity increases polarity and metabolic stability but reduces lipophilicity compared to the methyl group.
3-Substituted Indole Derivatives
  • N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine ():
    • Key Difference : A methyl group is absent at the 5-position.
    • Impact : The lack of a 5-methyl group reduces steric hindrance and may enhance solubility.

Variations in the Amine Side Chain

N-Methyl vs. N,N-Dimethyl Derivatives
  • N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine (): Key Difference: A dimethylamine group replaces the monomethylamine. Molecular Weight: 188.27 vs. 174.25 (target).
Methanamine vs. Ethanamine Side Chains
  • 2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine ():
    • Key Difference : A two-carbon (ethanamine) chain replaces the methanamine group.
    • Impact : Extended chain length may enhance flexibility and binding to larger active sites.

Functional Group Additions

  • 1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (): Key Difference: An acetyl group is added at the 6-position. Impact: The ketone enables hydrogen bonding, influencing crystal packing and solubility.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (NMR δ, ppm) Reference
Target Compound C₁₁H₁₄N₂ 174.25 5-Me, 3-NHCH₃ Not reported
N,N-Dimethyl-1-(5-Me-1H-indol-3-yl)methanamine C₁₂H₁₆N₂ 188.27 5-Me, 3-N(CH₃)₂ ¹³C NMR: δ 24.1 (CH₃)
1-(5-Fluoro-1H-indol-3-yl)-N-Me-methanamine C₁₀H₁₁FN₂ 178.21 5-F, 3-NHCH₃ ¹H NMR: δ 2.62 (s, CH₃)
N,N-Dimethyl-1-(5-NO₂-1H-indol-3-yl)methanamine C₁₁H₁₃N₃O₂ 219.24 5-NO₂, 3-N(CH₃)₂ HRMS: m/z 219.24

Biological Activity

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole core which is known for its versatility in biological functions. The methylation at the nitrogen and the presence of a methanamine group contribute to its pharmacological properties.

  • Anticancer Activity :
    • Indole derivatives have been reported to exhibit significant anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that indole derivatives can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .
    • Specific compounds within this class have demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 and HCT-116 .
  • Antimicrobial Properties :
    • Some derivatives of indoles have shown promising antimicrobial activity. For example, related compounds have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Studies

Recent studies have highlighted the antiproliferative effects of this compound analogs. The following table summarizes findings from various studies regarding their cytotoxic effects:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8033.91ERK pathway inhibition
H2HCT-1160.53Tubulin polymerization inhibition
H4PC912.4LSD1/KDM1A inhibition

These findings indicate that compounds derived from this compound can effectively target various cancer pathways, making them candidates for further development as anticancer agents.

Antimicrobial Studies

In addition to anticancer properties, research has explored the antimicrobial potential of related indole compounds:

  • Activity Against MRSA : Compounds showed varying degrees of activity against MRSA with notable non-cytotoxic profiles, suggesting a favorable safety margin for therapeutic use .

Case Studies

A notable study investigated a series of indole derivatives for their ability to induce methuosis—a form of non-apoptotic cell death characterized by vacuole accumulation—demonstrating that certain substitutions could enhance cytotoxicity significantly compared to traditional apoptotic pathways . This highlights the diverse mechanisms through which indole derivatives can exert their effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, and how can purity be ensured?

  • Methodology :

  • Mannich Reaction : React 5-methyl-1H-indole-3-carboxaldehyde with methylamine and formaldehyde under acidic conditions (e.g., acetic acid) to form the target compound. Adjust stoichiometry (e.g., 1:1.2:1.1 molar ratio) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) based on LogP (predicted ~2.58) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • NMR : Assign signals using 1H^1H and 13C^{13}C NMR. Key peaks:
  • Indole H-2 proton at δ 7.2–7.4 ppm (doublet, J = 2.5 Hz).
  • Methylamine protons at δ 2.3–2.5 ppm (singlet for N–CH3_3) .
  • HRMS : Validate molecular weight (expected [M+H]+^+ at m/z 175.134). If ionization is poor (e.g., due to low polarity), use ESI with formic acid additive .
  • IR : Confirm N–H (indole) stretch at ~3400 cm1^{-1} and C–N (methylamine) at ~1250 cm1^{-1} .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening :

  • Antiproliferative Assays : Use MTT on HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. Test concentrations from 1–100 µM; compare IC50_{50} values with controls like doxorubicin .
  • Radiosensitization : Expose cells to γ-radiation (2–6 Gy) post-treatment and measure clonogenic survival. A 20–30% reduction in survival at 10 µC suggests radiosensitizing potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Approach :

  • Substituent Modifications : Introduce halogens (e.g., Cl at indole C-5) to enhance lipophilicity (LogP ↑) and membrane permeability. Compare bioactivity using dose-response curves .
  • Methylamine Replacement : Replace N–CH3_3 with bulkier groups (e.g., piperidine) to test steric effects on receptor binding. Use 1H^1H-NMR titration to assess binding affinity .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Troubleshooting :

  • Synthesis Variability : If yields drop below 60%, check for moisture-sensitive intermediates (e.g., imine formation). Use inert atmosphere (N2_2) and anhydrous solvents .
  • Bioactivity Discrepancies : Replicate assays across multiple cell lines (e.g., HT-29 vs. HeLa). Use ANOVA to identify statistically significant outliers (p < 0.05) .

Q. What mechanistic studies can elucidate its apoptotic effects?

  • Experimental Design :

  • Mitochondrial Membrane Potential : Use JC-1 dye in flow cytometry. A shift from red (aggregated) to green (monomeric) fluorescence indicates depolarization .
  • Caspase Activation : Measure caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®). A 2–3-fold increase at 24h confirms apoptosis induction .

Q. How can computational modeling predict binding modes and off-target risks?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A_{2A}). Prioritize poses with hydrogen bonds to indole N–H and hydrophobic contacts with methyl groups .
  • ADMET Prediction : Calculate topological polar surface area (TPSA < 60 Ų) to predict blood-brain barrier penetration. Use SwissADME for toxicity profiling .

Tables for Key Data

Table 1 : Physicochemical Properties

PropertyValueReference
Molecular Weight174.24 g/mol
LogP2.58 (predicted)
Hydrogen Bond Donors2
Topological Polar Surface Area27.8 Ų

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